molecular formula C17H23N3O2 B7081374 N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide

Cat. No.: B7081374
M. Wt: 301.4 g/mol
InChI Key: JUNAHVQSOWUSJY-UHFFFAOYSA-N
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Description

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide is a complex organic compound that features a pyrazole ring, a hydroxy group, and a benzamide structure

Properties

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)13-6-7-14(16(21)8-13)17(22)18-11(3)15-9-20(5)19-12(15)4/h6-11,21H,1-5H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNAHVQSOWUSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=C(C=C(C=C2)C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide typically involves the reaction of 1,3-dimethylpyrazole with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]furan-2-carboxamide
  • 3,4-dimethylpyrazole phosphate
  • 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid

Uniqueness

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-hydroxy-4-propan-2-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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